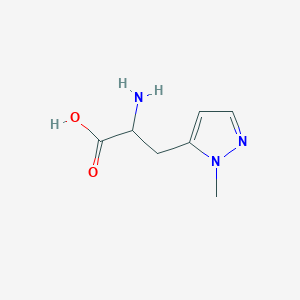![molecular formula C7H7N3O2 B13553410 3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13553410.png)
3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. The process includes N-propargylation of C-3 substituted pyrazoles, followed by reaction with different amine derivatives using cesium carbonate in methanol. This method yields various pyrazolopyrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazolopyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an HIV-1 integrase inhibitor and dipeptidyl peptidase-IV inhibitor.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as HIV-1 integrase and dipeptidyl peptidase-IV.
Pathways Involved: Inhibition of these enzymes disrupts critical biological pathways, leading to antiproliferative and antiviral effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the presence of a pyrimidine ring instead of a pyrazine ring.
Triazolo[4,5-b]pyrazines: These compounds contain a triazole ring fused to a pyrazine ring and are known for their applications in medicinal chemistry.
Uniqueness
3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
3-(hydroxymethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H7N3O2/c11-4-5-3-9-10-2-1-8-7(12)6(5)10/h1-3,11H,4H2,(H,8,12) |
InChI Key |
ZGQCBALKJXYMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)CO)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13553334.png)
![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)

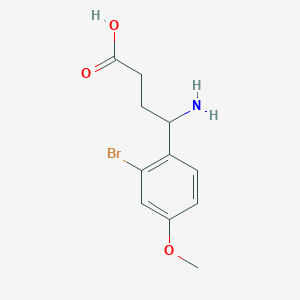
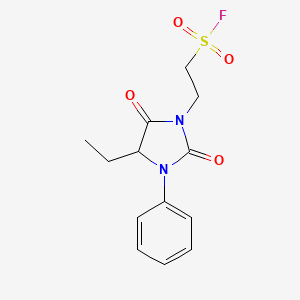
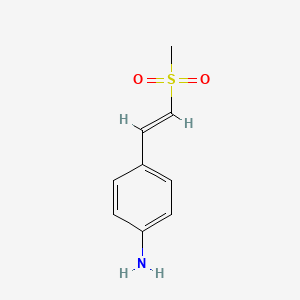
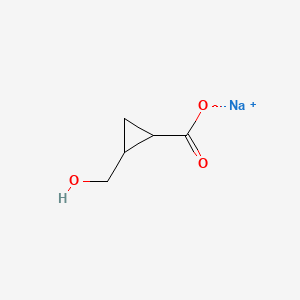

![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)



